2,5-Dichlorothiazolo[5,4-d]pyrimidine
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Overview
Description
2,5-Dichlorothiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of chlorine atoms at positions 2 and 5 enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorothiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorothiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.
Cyclization Reactions: Catalysts such as palladium or copper salts, along with appropriate ligands, are used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2,5-Dichlorothiazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2,5-Dichlorothiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of DNA gyrase in bacteria, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Similar structure but different positioning of the thiazole and pyrimidine rings.
Thiazolo[5,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Pyrano[2,3-d]thiazole: Features a pyran ring fused with a thiazole ring.
Uniqueness
2,5-Dichlorothiazolo[5,4-d]pyrimidine is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSXTOXLUDODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346106 |
Source
|
Record name | Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-89-5 |
Source
|
Record name | 2,5-Dichlorothiazolo[5,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13479-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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